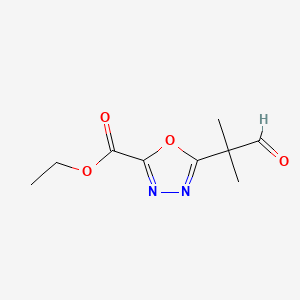
(S)-4-Methoxy-5-methyl-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one is a chiral compound with a unique structure that includes a methoxy group and a methyl group attached to a dihydropyrrolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methoxy-2-butanone and an appropriate amine.
Cyclization Reaction: The key step involves a cyclization reaction where the starting materials undergo a condensation reaction to form the dihydropyrrolone ring.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of (S)-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolones.
Applications De Recherche Scientifique
(S)-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
(S)-4-Methoxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 4-methoxy-2-pyrrolidone and 5-methyl-2-pyrrolidone.
Uniqueness: The presence of both methoxy and methyl groups in the dihydropyrrolone ring confers unique chemical and biological properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
(2S)-3-methoxy-2-methyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C6H9NO2/c1-4-5(9-2)3-6(8)7-4/h3-4H,1-2H3,(H,7,8)/t4-/m0/s1 |
Clé InChI |
YJHSJKBMTSQOII-BYPYZUCNSA-N |
SMILES isomérique |
C[C@H]1C(=CC(=O)N1)OC |
SMILES canonique |
CC1C(=CC(=O)N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Aminospiro[2.3]hexane-5-carboxylic](/img/structure/B14897508.png)









![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)


